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This technical guide provides a comprehensive overview of the reaction-diffusion phenomena
occurring at the interface between nickel (Ni) and tin (Sn). This interaction is of critical
importance in numerous high-technology fields, particularly in the assembly and manufacturing
of electronic components where Ni is frequently used as a barrier layer in solder joints.
Understanding the fundamental mechanisms, kinetics, and thermodynamics of the Ni-Sn
couple is essential for ensuring the long-term reliability and performance of these components.

This document details the formation of intermetallic compounds (IMCs), the kinetics governing
their growth, and the experimental protocols used for their characterization.

Core Reaction Mechanisms and Intermetallic
Compound Formation

The interaction between solid nickel and liquid or solid tin is a classic example of a reactive
diffusion process. When Ni and Sn are brought into contact at elevated temperatures, they
interdiffuse, leading to the formation of a series of intermetallic compounds at their interface.
The initial formation of these IMCs is crucial for establishing a strong metallurgical bond.[1]

The primary IMC that forms and is most commonly observed in Ni-Sn systems, such as in lead-
free solder joints, is NisSna.[2][3][4] Depending on the reaction conditions (temperature, time,
and composition), other thermodynamically stable phases predicted by the Ni-Sn phase
diagram may also appear, including NisSnz and NisSn.[5][6] The sequence of IMC layer
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formation generally follows the phase diagram, with tin-rich phases forming first, followed by
progressively nickel-rich phases.[6]

The growth of the NisSna layer is typically a diffusion-controlled process, meaning its growth
rate is governed by the transport of Ni and Sn atoms through the existing IMC layer.[1] This
often results in a parabolic growth law, where the thickness of the layer is proportional to the
square root of time.[7]

The Kirkendall Effect and Void Formation

A significant phenomenon in the Ni-Sn diffusion couple is the Kirkendall effect.[8] This effect
arises from the disparity in the diffusion rates of the constituent atoms (Ni and Sn) through the
intermetallic layer.[8][9] In many diffusion systems, one species diffuses significantly faster than
the other. This imbalance in atomic flux is compensated by a counter-flow of vacancies.[10]
When these vacancies accumulate at the interface, they can coalesce to form microscopic
pores known as Kirkendall voids.[8][10][11] The formation of these voids is a major reliability
concern in solder joints, as they can weaken the interface and act as initiation sites for cracks.
[11][12][13]

Thermodynamics: The Ni-Sn Phase Diagram

The formation of stable phases in the Ni-Sn system is governed by its equilibrium phase
diagram. This diagram maps the stable phases as a function of temperature and composition.
The key intermetallic phases in the Ni-Sn system are listed in the table below.
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Composition (at.% Crystal Structure

Phase Space Group
Sn) (Pearson Symbol)

(Ni) 0-10.7 cF4 Fm-3m

aNisSn 24.8-25.5 hP8 P63/mmc

BNizSn2 36.7-44 hP6 P63/mmc

NizSna 53-57 mC14 C2/m

Table 1: Crystalline
properties of major
stable phases in the
Ni-Sn system. Data
sourced from the
Journal of Phase
Equilibria and
Diffusion.[14]

The phase diagram is an indispensable tool for predicting which IMCs will form during soldering
and subsequent solid-state aging.

Reaction Kinetics: Growth of NizSna

The rate at which the NisSna intermetallic layer grows is a critical parameter for predicting the
long-term evolution of the solder joint. The growth kinetics are typically analyzed using the
empirical power law equation:

X = ktn

where x is the IMC layer thickness, k is the growth rate constant, t is time, and n is the time

exponent, which provides insight into the growth mechanism. A value of n = 0.5 indicates a

growth process controlled by bulk diffusion.[1] Values of n < 0.5, such as 0.33, may suggest
that grain boundary diffusion is the dominant transport mechanism.[2][15]

The temperature dependence of the growth rate constant k follows the Arrhenius relationship:

k = ko exp(-Q/RT)
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where ko is a pre-exponential factor, Q is the apparent activation energy for growth, R is the
gas constant, and T is the absolute temperature.

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for the growth of NizSna as reported in
various studies. It is important to note that these values can vary significantly depending on the
specific experimental conditions, such as the solder alloy composition and the type of Ni
substrate used (e.g., pure, electroplated, or electroless Ni-P).

Activation
Temperature
Solder System  Substrate Energy (Q) Source(s)
Range (°C)
(kd/mol)
Sn-3.5Ag Ni 150 - 200 16 [1]
Sn-3.5Ag Ni 230 - 260 16.9 [15]
Sn-38Pb Ni/Pd on Cu 200 - 250 25.7 [16]
Pure Sn Ni 235-290 33 [15]
Sn-3.5Ag Electroless Ni-P up to 170 49 [7]
Pure Sn Ni 150 - 220 104 [7]
Table 2:
Apparent
Activation

Energies (Q) for
NizSna Growth in
Solid-State and
Liquid-State
Reactions.
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Time
Solder Inferred
Substrate State Exponent . Source(s)
System Mechanism
(n)
) ) Bulk Diffusion

Sn-3.5Ag Ni Solid-State ~0.5 [1]
Controlled
Grain

Pure Sn Ni Liquid-State 0.26 - 0.33 Boundary [15]
Diffusion
Grain

Pure Sn Ni Liquid-State ~0.33 (early) Boundary [2]
Diffusion

) o Bulk Diffusion

Pure Sn Ni Liquid-State ~0.5 (late) [2]
Controlled

Table 3: Time

Exponents

(n) for NizSna

Growth.
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Fig. 1: Reaction pathway for NizSn4 formation at the Ni-Sn interface.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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